molecular formula C24H25BrN4OS B2957477 5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-17-9

5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2957477
CAS No.: 869343-17-9
M. Wt: 497.46
InChI Key: NLZILERRIQJSIN-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused heterocyclic core with a hydroxyl group at position 4. The structure features a 4-benzylpiperidin-1-yl group and a 3-bromophenyl moiety linked via a methylene bridge to position 5 of the triazole ring. The 2-methyl substitution on the thiazole ring enhances steric stability, while the bromine atom on the phenyl group may influence electronic properties and binding interactions.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(3-bromophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN4OS/c1-16-26-24-29(27-16)23(30)22(31-24)21(19-8-5-9-20(25)15-19)28-12-10-18(11-13-28)14-17-6-3-2-4-7-17/h2-9,15,18,21,30H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZILERRIQJSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCC(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-benzylpiperidine with 3-bromobenzyl chloride to form an intermediate, which is then reacted with 2-methylthiazolo[3,2-b][1,2,4]triazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their variations:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-Benzylpiperidin-1-yl, 3-bromophenyl, 2-methyl C₂₇H₂₈BrN₅OS 542.5 g/mol Bromophenyl group, piperidine backbone
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 4-(3-Chlorophenyl)piperazinyl, 4-ethoxy-3-methoxyphenyl C₂₈H₃₁ClN₆O₃S 575.1 g/mol Chlorophenyl, ethoxy/methoxy substituents, piperazine ring
(5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6-one 4-Bromophenyl, 4-methoxybenzylidene C₁₉H₁₃BrN₄O₂S 449.3 g/mol Benzylidene linker, bromophenyl group, ketone at position 6
5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Benzylpiperazinyl, 2-fluorophenyl, furan-2-yl C₂₆H₂₄FN₅O₂S 489.6 g/mol Fluorophenyl group, furan substitution, piperazine backbone
5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Bromophenyl, 4-methylpiperidinyl, 2-ethyl C₁₉H₂₃BrN₄OS 435.4 g/mol Ethyl group at position 2, methylpiperidine backbone

Analysis of Structural and Electronic Features

Substituent Effects on Bioactivity The 3-bromophenyl group in the target compound may enhance lipophilicity and halogen bonding compared to 3-chlorophenyl or 4-methoxyphenyl analogs . The 2-methyl group in the target compound provides steric hindrance, which could stabilize the molecule against metabolic degradation compared to the 2-ethyl variant .

Furan-2-yl substitution (C₂₆H₂₄FN₅O₂S) introduces aromatic heterocyclic diversity, which may modulate electronic properties or π-π stacking interactions .

Computational and Crystallographic Insights

Computational modeling could predict that the 3-bromophenyl group’s bulkiness may lead to distinct packing arrangements compared to smaller substituents like fluorine or chlorine.

Biological Activity

5-((4-Benzylpiperidin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a piperidine ring, a benzyl group, and a thiazolo-triazole core. Its molecular formula is C27H32N4O3SC_{27}H_{32}N_4O_3S with a molecular weight of 480.64 g/mol. The structural complexity provides a versatile scaffold for various biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Receptor Binding : It may bind to neurotransmitter receptors in the brain, influencing neurotransmitter release and signaling pathways.
  • Enzyme Inhibition : The compound has the potential to inhibit specific enzymes involved in metabolic pathways, which can alter physiological responses.
  • Signal Transduction : It may modulate signal transduction pathways, impacting cellular responses to external stimuli.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of thiazolo-triazoles possess significant antimicrobial properties. The specific compound's ability to inhibit bacterial growth suggests potential applications in treating infections.

Anticancer Properties

The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicate that it induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Neuroactive Effects

Given its structural similarities to known psychoactive substances, the compound may influence central nervous system (CNS) activity. Preliminary studies suggest it could act as an anxiolytic or antidepressant agent by modulating serotonin and dopamine levels.

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.
  • Cytotoxicity Against Cancer Cells : In assays involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating strong anticancer potential.
  • Neuropharmacological Assessment : Behavioral studies in rodent models demonstrated that the compound reduced anxiety-like behaviors in elevated plus maze tests, suggesting its potential as an anxiolytic agent.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
4-BenzylpiperidineStructureModerate CNS effects
Benzimidazole DerivativesStructureAntimicrobial properties
Other Thiazolo-TriazolesStructureAnticancer activity

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